2-[(2-Bromo-6-methylphenyl)formamido]acetamide
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Overview
Description
2-[(2-Bromo-6-methylphenyl)formamido]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromo group and a formamido group attached to a phenyl ring, which is further connected to an acetamide moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-6-methylphenyl)formamido]acetamide typically involves the reaction of 2-bromo-6-methylaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Bromo-6-methylphenyl)formamido]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the formamido group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated products.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-[(2-Bromo-6-methylphenyl)formamido]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-6-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the formamido and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-6-methylaniline: Shares the bromo and methyl groups but lacks the formamido and acetamide moieties.
Formamidoacetamide: Contains the formamido and acetamide groups but lacks the bromo and phenyl groups.
2-Bromoacetamide: Contains the bromo and acetamide groups but lacks the formamido and phenyl groups.
Uniqueness: 2-[(2-Bromo-6-methylphenyl)formamido]acetamide is unique due to the combination of its functional groups, which imparts specific reactivity and potential biological activity. The presence of both the bromo and formamido groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-bromo-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6-3-2-4-7(11)9(6)10(15)13-5-8(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCZKRKWPSGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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